molecular formula C12H16Cl2O B012414 1-(1-Adamantyl)-2,2-dichloroethanone CAS No. 111079-75-5

1-(1-Adamantyl)-2,2-dichloroethanone

Cat. No.: B012414
CAS No.: 111079-75-5
M. Wt: 247.16 g/mol
InChI Key: ANJSALSBPPIZES-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2,2-dichloroethanone is a halogenated adamantane derivative characterized by a rigid adamantyl cage and a dichloroethanone moiety. The adamantyl group imparts exceptional thermal stability and lipophilicity, while the electron-withdrawing chlorine atoms enhance reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

For instance, 1-adamantyl bromomethyl ketone is prepared by refluxing 1-adamantyl methyl ketone with N-bromosuccinimide (NBS) in petroleum ether and methanol . Substituting bromine with chlorine using chlorinating agents (e.g., Cl₂ or SOCl₂) could yield the dichloro derivative.

Properties

CAS No.

111079-75-5

Molecular Formula

C12H16Cl2O

Molecular Weight

247.16 g/mol

IUPAC Name

1-(1-adamantyl)-2,2-dichloroethanone

InChI

InChI=1S/C12H16Cl2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2

InChI Key

ANJSALSBPPIZES-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl

Synonyms

Ethanone, 2,2-dichloro-1-tricyclo[3.3.1.13,7]dec-1-yl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Adamantyl core : A tricyclic hydrocarbon with high symmetry and steric bulk.
  • Dichloroethanone group: The ketone carbonyl (C=O, IR ~1709 cm⁻¹) and two chlorine substituents (C–Cl, IR ~733 cm⁻¹) contribute to polarizability and electrophilicity .

Comparison with Similar Compounds

Halogenated Adamantyl Ketones

Halogen substitution significantly alters physical and chemical properties. Key examples include:

Compound Substituents Melting Point (K) Yield (%) IR C–X Stretch (cm⁻¹) Key Applications/Notes
1-(1-Adamantyl)-2,2-dichloroethanone Cl, Cl Data not provided N/A ~733 (C–Cl) Intermediate for bioactive molecules
1-Adamantyl bromomethyl ketone Br 326–328 85 733 (C–Br inferred) Precursor for ester derivatives
1-(1-Adamantyl)-2,2-dibromoethanone Br, Br N/A 95 ~600–650 (C–Br) Higher molecular weight, lower reactivity

Key Observations :

  • Chlorine’s electronegativity increases polarity compared to bromine, enhancing solubility in polar solvents.
  • Brominated analogs exhibit lower melting points due to weaker intermolecular forces compared to chlorinated derivatives.

Adamantyl Ethanone Esters

Esterification of adamantyl ketones introduces functional diversity:

Compound Ester Group Melting Point (K) Yield (%) IR C=O/C–O Stretch (cm⁻¹) Notable Features
2a: Benzoate derivative Benzoyl 374–376 80 1709 (C=O), 1277 (C–O) Aromatic π-system enhances UV activity
2b: 2-Chlorobenzoate 2-Chlorobenzoyl 348–350 83 1709 (C=O), 742 (C–Cl) Electron-withdrawing Cl increases electrophilicity
Target dichloroethanone N/A N/A N/A 1709 (C=O), 733 (C–Cl) More reactive than esters due to lack of steric hindrance

Structural Impact :

  • Esters (e.g., 2a, 2b) exhibit higher melting points than halogenated ketones due to hydrogen bonding with carbonyl oxygen.
  • The dichloroethanone’s lack of bulky ester groups facilitates nucleophilic substitution reactions.

Pyridyl and Sulfur-Containing Derivatives

Compound Functional Group Key Spectral Data (¹H NMR) Biological Activity
Sulfinyl derivative –SO–Pyridyl δ 4.58 (s, 2H, –CH₂), 7.14 (d, 1H, pyridyl) Kinase inhibition (e.g., CDK)
Sulfonyl derivative –SO₂–Pyridyl δ 4.01 (s, 3H, –CH₃), 7.35–7.32 (t, 1H, Ar) Enhanced metabolic stability
Target dichloroethanone –Cl, –Cl δ 4.18 (s, 2H, –CH₂) Intermediate for drug candidates

Comparison :

  • Pyridyl derivatives exhibit tunable electronic properties via substituents (e.g., –CF₃, –OCH₃), whereas dichloroethanone’s reactivity is dominated by halogen electronegativity.

Dichloroethanone Analogs with Heterocycles

describes 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, highlighting:

  • Reactivity : The benzoxazine ring increases rigidity, whereas the adamantyl group in the target compound enhances lipophilicity.

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